3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine
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Overview
Description
3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring.
Preparation Methods
The synthesis of 3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine typically involves the cyclization of hydrazide derivatives with carbon disulfide under basic conditions. The reaction is followed by the condensation of the resulting intermediate with benzyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, where halides or other nucleophiles replace the benzyl group
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Shows promise as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes.
Mechanism of Action
The mechanism of action of 3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins . The antifungal activity is believed to result from the disruption of fungal cell membrane integrity .
Comparison with Similar Compounds
3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine can be compared with other oxadiazole derivatives:
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Known for its antioxidant properties.
5-(Benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione: Exhibits antidiabetic activity.
Benzene sulfonamide pyrazole thio-oxadiazole hybrid: Shows antimicrobial and antitubercular activities.
The uniqueness of this compound lies in its combined anti-inflammatory and antifungal properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-5-pyridin-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-2-5-11(6-3-1)10-19-14-17-16-13(18-14)12-7-4-8-15-9-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPLIJNANQAYSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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